molecular formula C19H19N3S B10870180 1-[4-(Propan-2-yl)phenyl]-3-quinolin-3-ylthiourea

1-[4-(Propan-2-yl)phenyl]-3-quinolin-3-ylthiourea

Cat. No.: B10870180
M. Wt: 321.4 g/mol
InChI Key: CBJKODOOPSJXFC-UHFFFAOYSA-N
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Description

N-(4-ISOPROPYLPHENYL)-N’-(3-QUINOLYL)THIOUREA is a thiourea derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. Thiourea derivatives are known for their diverse biological activities and are often studied for their potential use in medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ISOPROPYLPHENYL)-N’-(3-QUINOLYL)THIOUREA typically involves the reaction of 4-isopropylaniline with 3-quinolinecarboxaldehyde in the presence of a thiourea reagent. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-ISOPROPYLPHENYL)-N’-(3-QUINOLYL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to the corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used under various conditions, often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Studied for its potential antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of N-(4-ISOPROPYLPHENYL)-N’-(3-QUINOLYL)THIOUREA would depend on its specific application. In biological systems, it might interact with specific enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • N-Phenyl-N’-(3-quinolyl)thiourea
  • N-(4-Methylphenyl)-N’-(3-quinolyl)thiourea
  • N-(4-Chlorophenyl)-N’-(3-quinolyl)thiourea

Uniqueness

N-(4-ISOPROPYLPHENYL)-N’-(3-QUINOLYL)THIOUREA is unique due to the presence of the isopropyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to similar compounds.

Properties

Molecular Formula

C19H19N3S

Molecular Weight

321.4 g/mol

IUPAC Name

1-(4-propan-2-ylphenyl)-3-quinolin-3-ylthiourea

InChI

InChI=1S/C19H19N3S/c1-13(2)14-7-9-16(10-8-14)21-19(23)22-17-11-15-5-3-4-6-18(15)20-12-17/h3-13H,1-2H3,(H2,21,22,23)

InChI Key

CBJKODOOPSJXFC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=S)NC2=CC3=CC=CC=C3N=C2

Origin of Product

United States

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